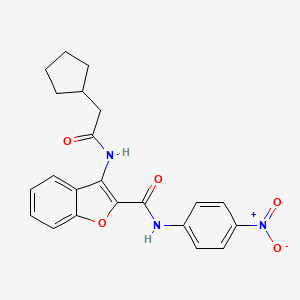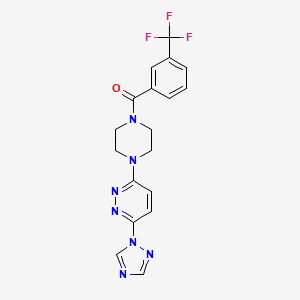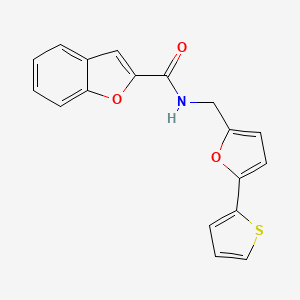
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPB is a benzofuran derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves the inhibition of various enzymes and signaling pathways. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Additionally, 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has not been extensively studied in animal models, which limits our understanding of its potential therapeutic properties.
Orientations Futures
There are several future directions for research on 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for cancer. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another area of research could be to investigate its potential as a neuroprotective agent. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to have a protective effect on the liver and kidneys, and it may have similar effects on the brain. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in animal models.
Méthodes De Synthèse
The synthesis of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-nitrophenylhydrazine with 2-acetylcyclopentanone to form 4-nitrophenylhydrazine acetone. This intermediate compound is then reacted with 2,3-dihydrobenzofuran-7-carboxylic acid to form the benzofuran derivative. The final step involves the addition of cyclopentylamine to the benzofuran derivative to form 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have a protective effect on the liver and kidneys.
Propriétés
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNCOUSXQIWXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2455898.png)

![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)
![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)


![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)
![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)

![1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455916.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)
![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)